2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-
Description
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- (IUPAC name: 3-[2-(benzyloxy)phenyl]acrylic acid) is a cinnamic acid derivative characterized by a propenoic acid backbone substituted at the 3-position with a phenyl ring bearing a benzyloxy (-OCH₂C₆H₅) group at the ortho (2-) position.
Properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUILCDHTJZGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404082 | |
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144242-91-1 | |
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyl Ether: The first step involves the formation of benzyl ether by reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Aldol Condensation: The benzyl ether is then subjected to aldol condensation with acrolein in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenylmethoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural and physicochemical properties of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- with related compounds:
Key Observations :
- Electronic Effects : Methoxy groups are electron-donating, whereas benzyloxy groups may exhibit similar effects but with added resonance stabilization from the benzyl ring.
- Biological Activity : Closed-ring bibenzyls (e.g., dihydrophenanthrenes in ) showed weaker antitumor activity than open-chain analogs, suggesting flexibility enhances interaction with targets .
Esterification and Functional Group Impact
- Ester Derivatives : Compounds like trans-ferulic acid esters (, compounds 4–5) and methyl esters () demonstrate that esterification can enhance membrane permeability. For example, trans-ferulic acid tetracosyl ester (C₃₃H₅₄O₄) showed cytotoxicity against Bel-7402 and BGC-823 cancer cells .
- Glycosylation : trans-Melilotoside () highlights how sugar moieties drastically alter solubility and bioactivity, often redirecting compounds toward antioxidant roles in plants.
Positional Isomerism and Activity
- Ortho vs. Para Substituents : o-Methoxycinnamic acid () and its para-substituted analogs (e.g., 4-methoxycinnamic acid) differ in dipole moments and hydrogen-bonding capacity, which influence binding to biological targets like tyrosinase or cyclooxygenase .
- Multi-Substituted Derivatives : 3,4,5-Trimethoxycinnamic acid () exhibits enhanced anticancer activity due to synergistic electronic effects from multiple methoxy groups .
Research Findings and Implications
Antitumor Potential of Cinnamic Acid Derivatives
- Bibenzyl and cinnamic acid derivatives in demonstrated dose-dependent cytotoxicity, with IC₅₀ values ranging from 10–50 μM against liver and gastric cancer cells .
- Open-chain bibenzyls (e.g., compound 3 in ) outperformed cyclic analogs, suggesting that structural flexibility enhances target engagement.
Biological Activity
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- (CAS No. 144242-91-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- features a propenoic acid backbone with a phenylmethoxy substituent. This structure is pivotal in determining its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of propenoic acids exhibit antimicrobial properties. For instance, compounds structurally similar to 2-Propenoic acid have shown effectiveness against various bacterial strains.
Cytotoxicity and Anticancer Potential
Research has demonstrated that certain propenoic acid derivatives can induce cytotoxic effects in cancer cell lines. The cytotoxicity is often linked to the compound's ability to induce apoptosis through mitochondrial pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis via caspase activation | |
| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of 2-Propenoic acid, particularly regarding its potential adverse effects.
Acute Toxicity
A study conducted on rabbits revealed that exposure to high doses (400 mg/kg) resulted in significant mortality and organ damage, indicating a need for caution in handling the compound .
Chronic Toxicity
Long-term studies on Wistar rats showed reduced body weight gain at higher concentrations, establishing a no observed adverse effect level (NOAEL) at 800 ppm (40 mg/kg bw/d) for males and 5000 ppm (375 mg/kg bw/d) for females .
Case Study 1: Anticancer Research
In a recent investigation into the anticancer properties of similar compounds, researchers found that the introduction of phenylmethoxy groups enhanced cytotoxicity against breast cancer cells. This suggests that modifications in the chemical structure can significantly impact biological activity .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of metalloproteinases by propenoic acid derivatives. The findings indicated that specific substitutions could lead to selective inhibition, providing insights into potential therapeutic applications for diseases involving these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
